1,4-Bis(heptadecafluorooctyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(heptadecafluorooctyl)benzene is a fluorinated organic compound characterized by the presence of two heptadecafluorooctyl groups attached to a benzene ring. This compound is known for its unique chemical properties, including high thermal stability, hydrophobicity, and resistance to chemical degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(heptadecafluorooctyl)benzene typically involves the reaction of benzene with heptadecafluorooctyl iodide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective attachment of the heptadecafluorooctyl groups to the benzene ring. The process may involve the use of solvents such as acetonitrile and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation and recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(heptadecafluorooctyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized products, and reduced compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(heptadecafluorooctyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials and fluorinated compounds.
Biology: Employed in the study of hydrophobic interactions and the development of fluorinated biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,4-Bis(heptadecafluorooctyl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The compound’s fluorinated chains contribute to its high stability and resistance to chemical degradation, making it effective in various applications. The pathways involved include the formation of stable complexes with target molecules and the inhibition of specific biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(trifluoromethyl)benzene
- 1,4-Bis(perfluorooctyl)benzene
- 1,4-Bis(heptafluoropropyl)benzene
Comparison
1,4-Bis(heptadecafluorooctyl)benzene stands out due to its longer fluorinated chains, which provide enhanced hydrophobicity and thermal stability compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring high resistance to chemical and thermal degradation .
Eigenschaften
CAS-Nummer |
132877-69-1 |
---|---|
Molekularformel |
C22H4F34 |
Molekulargewicht |
914.2 g/mol |
IUPAC-Name |
1,4-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene |
InChI |
InChI=1S/C22H4F34/c23-7(24,9(27,28)11(31,32)13(35,36)15(39,40)17(43,44)19(47,48)21(51,52)53)5-1-2-6(4-3-5)8(25,26)10(29,30)12(33,34)14(37,38)16(41,42)18(45,46)20(49,50)22(54,55)56/h1-4H |
InChI-Schlüssel |
FVCOOVCOQRNPDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.